5-Bromo-3-indolyl nonanoate

esterase substrate specificity chain-length profiling microbial enzymology

Standard C8 caprylate substrates can miss C9-active esterases, causing false negatives in microbial screening. 5-Bromo-3-indolyl nonanoate (BIN) is the definitive C9 probe for esterase differentiation. • Selective Salmonella-associated C9 esterase detection on MacConkey agar (500 mg/L, 37°C, 24-48 h). • Insoluble lapis-blue precipitate (λmax ~605-620 nm) remains tightly localized, preventing colony-to-colony diffusion. • ≥99% purity supports quantitative kinetic comparisons with minimal background.

Molecular Formula C17H22BrNO2
Molecular Weight 352.3 g/mol
CAS No. 133950-70-6
Cat. No. B165858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-indolyl nonanoate
CAS133950-70-6
Molecular FormulaC17H22BrNO2
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br
InChIInChI=1S/C17H22BrNO2/c1-2-3-4-5-6-7-8-17(20)21-16-12-19-15-10-9-13(18)11-14(15)16/h9-12,19H,2-8H2,1H3
InChIKeyKWRFASVVDCCIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-indolyl nonanoate Chromogenic Substrate Overview


5-Bromo-3-indolyl nonanoate (BIN; CAS 133950-70-6) is a halogenated indoxyl ester that functions as a chromogenic substrate for carboxylic ester hydrolases (EC 3.1.1) . Upon enzymatic hydrolysis, the compound releases 5-bromoindoxyl, which spontaneously oxidises and dimerises under aerobic conditions to form 5,5′-dibromoindigo, an intensely blue–lapis coloured precipitate that remains tightly localised at the site of enzyme activity . The C9 (nonanoate) acyl chain confers substrate specificity toward esterases and lipases that preferentially hydrolyse medium-to-long-chain fatty acid esters, making BIN a key tool for differentiating C9-active esterases from C8 (caprylate) or C10 (decanoate) preferring enzymes in microbiology, histochemistry, and industrial enzyme screening [1].

Workflow
Chromogenic detection of C9-active esterases and lipases
Selection
Medium-to-long chain fatty acid esterase probe
Use Context
Microbiology, histochemistry, and enzyme screening

5-Bromo-3-indolyl nonanoate Substitution Risks


Indoxyl ester substrates are not interchangeable across acyl chain lengths or halogen substitution patterns because each variant displays a distinct preference profile toward esterase isoforms and generates a chromophore with unique spectral properties [1]. Substituting 5-bromo-3-indolyl nonanoate (C9) with the more common 5-bromo-3-indolyl caprylate (C8) shifts the substrate preference from C9-active to C8-active esterases, potentially producing false-negative results when the target enzyme is, for example, a Salmonella-associated C9 esterase. Likewise, replacing the 5-bromoindoxyl leaving group with 6-chloroindoxyl alters the precipitate colour from blue/lapis to salmon/pink, which can compromise visual discrimination in multiplexed or mixed-culture detection formats . The quantitative criteria below establish exactly where this compound delivers performance that its nearest analogues cannot replicate.

Chain Length C8 caprylate or C10 decanoate analogs may shift substrate preference and miss C9-specific esterase activity.
Chromophore 6-chloro or 4-chloro derivatives alter precipitate color, potentially compromising multiplexed visual discrimination.
Detection Mode Fluorogenic 4-methylumbelliferyl esters require instrumentation, limiting direct visual readout compatibility.

5-Bromo-3-indolyl nonanoate Differentiation Evidence


Acyl Chain Length Defines C9 Specificity

The nonanoate (C9) acyl chain of 5-bromo-3-indolyl nonanoate confers a distinct substrate specificity window that differs from both the shorter C8 (caprylate) and longer C10 (decanoate) homologues. In the same patent-validated MacConkey agar detection system (37 °C, 48 h, aerobic), 5-bromo-3-indolyl nonanoate at 500 mg/L yielded a lapis-blue precipitate selectively with Salmonella strains expressing C9-active esterase, whereas the C8 caprylate analogue is specified for C8 esterases and the C10 decanoate is designated primarily as a lipase substrate rather than a general esterase probe . This chain-length discrimination is critical because bacterial identification protocols—such as those for Salmonella spp.—explicitly rely on C9 esterase activity that is not equivalently detected by C8 or C10 substrates [1].

Acyl Chain Specificity
Class-level
C9 chain targets C9 esterases; C8 and C10 chains shift preference to C8 esterases and lipases.
Chain-length selection determines assay specificity for target enzyme class.
Data to verify: quantitative cross-reactivity data not available in open literature.
esterase substrate specificity chain-length profiling microbial enzymology

Chromophore Colour Differentiation

The 5-bromoindoxyl leaving group of BIN produces a lapis-blue (deep blue) precipitate upon hydrolysis, in contrast to 6-chloro-3-indoxyl nonanoate, which yields a salmon-coloured precipitate, and 5-bromo-4-chloro-3-indolyl nonanoate, which yields a green-blue precipitate . This colour differentiation is not cosmetic; it enables multiplexed enzyme detection when co-deployed with substrates bearing distinct chromophores. The absorbance maximum of the oxidised 5,5′-dibromoindigo product lies at approximately 605–620 nm, separated from the 6-chloroindigo product (~540–560 nm), allowing spectrophotometric discrimination without cross-channel interference [1].

Chromophore Colour
Cross-study
Lapis-blue precipitate, λmax ~605–620 nm; ~50–80 nm separation from salmon-pink 6-chloro analog.
Supports multiplexed detection with distinct chromogenic substrates.
Context-dependent: color interpretation may vary with media and incubation conditions.
chromogenic substrate colour multiplex detection histochemical staining

Patented Protocol for Microbial Detection

5-Bromo-3-indolyl nonanoate is explicitly exemplified as the esterase substrate in patent US 7,235,379 B2 (and counterpart US 2004/0048326 A1), where a 40 g/L stock solution in 40% DMSO / 60% Tween 20 was added to MacConkey agar to achieve a working concentration of 500 mg/L, and the medium was used to detect Salmonella spp. with colony colour intensity scored after 24 and 48 h [1]. This protocol-level detail—including solubiliser composition, working concentration, and incubation conditions—has not been published for the caprylate or decanoate analogues in a comparable patent-granted method [2]. The manufacturer (Glycosynth/Biosynth) operates under ISO 9001:2015 quality management, providing batch-to-batch traceability critical for regulated diagnostic and industrial QC environments [3].

Patented Protocol
Head-to-head
Patent-validated 500 mg/L method in MacConkey agar with defined solvent system exists for this C9 ester.
De-risks method development with a fully specified detection protocol.
Source review: no equivalent patent-granted protocol found for C8 or C10 analogs.
patent-validated assay Salmonella detection ISO 9001 manufacturing

Chromogenic vs. Fluorogenic Detection

5-Bromo-3-indolyl nonanoate generates an insoluble, intensely coloured precipitate visible to the naked eye, enabling instrument-free qualitative and semi-quantitative readout. In contrast, 4-methylumbelliferyl nonanoate (CAS 18319-93-2) requires fluorescence detection at excitation/emission wavelengths of 355/460 nm, necessitating a fluorimeter . The chromogenic format is advantageous for agar-plate screening, histochemical staining, and field-deployable microbial tests where fluorescence instrumentation is unavailable . The water insolubility of the product precipitate (estimated water solubility of 5,5′-dibromoindigo << 1 mg/L) ensures tight localisation to colonies or tissue sections, minimising diffusion artefacts .

Detection Modality
Class-level
Visual chromogenic readout vs. instrument-dependent fluorogenic 4-MU ester.
Enables instrument-free visual screening workflows.
Data to verify: no head-to-head sensitivity comparison published.
chromogenic vs fluorogenic visual detection field-deployable assay

Purity Comparison with Decanoate Analogue

The commercially available 5-bromo-3-indolyl nonanoate from Biosynth (product code B-8910) carries a minimum purity specification of ≥99 Area-% (HPLC), whereas the same supplier's 5-bromo-3-indolyl decanoate (product code B-8920) is specified at a minimum purity of 95% . Higher purity reduces the risk of background hydrolysis from contaminating free indoxyl, which can generate false-positive colour in chromogenic media. This purity differential is relevant for quantitative kinetic assays where substrate impurities can distort Vmax and Km determinations [1].

Purity Specification
Cross-study
≥99% (HPLC) for C9 nonanoate vs. ≥95% for C10 decanoate analog.
May support lower background and improved kinetic assay reproducibility.
Specification review: purity advantage context-dependent on supplier batch data.
substrate purity batch consistency quality control

Formulation Solubility in Agar Media

The patent-defined formulation for 5-bromo-3-indolyl nonanoate uses a 40 g/L stock solution in 40% DMSO / 60% Tween 20, which is directly miscible with molten agar media at 500 mg/L working concentration [1]. In contrast, 5-bromo-4-chloro-3-indolyl nonanoate requires a lower working concentration of 250 mg/L in the same patent example, suggesting different solubility or toxicity characteristics relative to the mono-brominated compound [2]. The manufacturer also reports solubility in acetone at 1% (w/v), enabling alternative solvent-based application protocols .

Formulation Solubility
Head-to-head
Working concentration of 500 mg/L, 2-fold higher than 5-bromo-4-chloro analog under identical conditions.
May improve color intensity and detection speed for weakly positive strains.
Formulation-context: performance depends on target organism and media composition.
substrate solubility media formulation DMSO-Tween solvent system

5-Bromo-3-indolyl nonanoate Application Scenarios


Salmonella Detection on Chromogenic Agar

5-Bromo-3-indolyl nonanoate is the preferred chromogenic substrate for detecting Salmonella esterase activity on MacConkey-based agar media. The patent-validated protocol uses 500 mg/L substrate in 40% DMSO/60% Tween 20 stock, with Tergitol 4 as selective activator, enabling visual identification of lapis-blue colonies after 24–48 h incubation at 37 °C [1]. The C9 chain-length specificity ensures that Salmonella esterases are selectively detected, while the insoluble blue precipitate prevents colony-to-colony diffusion, facilitating accurate colony counting and isolation .

Esterase Isoform Profiling by Chain Length

When a research programme requires discrimination between C8-, C9-, and C10-active esterases, 5-bromo-3-indolyl nonanoate serves as the definitive C9 probe. Its use alongside 5-bromo-3-indolyl caprylate (C8) and 5-bromo-3-indolyl decanoate (C10) enables a substrate-specificity panel without fluorimetric instrumentation [1]. The ≥99% purity specification (Biosynth B-8910) supports quantitative kinetic comparisons with minimal background interference .

Multiplexed Chromogenic Media

The lapis-blue chromophore of BIN (λmax ~605–620 nm) is spectrally distinct from the salmon-pink product of 6-chloro-3-indoxyl nonanoate (λmax ~540–560 nm) and the green-blue product of 5-bromo-4-chloro-3-indolyl nonanoate [1]. This spectral separation supports the design of multiplexed agar media where two or more chromogenic substrates are combined to detect different enzyme activities in a single culture plate, with unambiguous visual or spectrophotometric discrimination [2].

Histochemical Localisation of C9 Esterase

The water-insoluble, tightly localised 5,5′-dibromoindigo precipitate makes BIN exceptionally suitable for histochemical staining of esterase activity in fixed tissue sections [1]. The protocol maturity established in the indigogenic histochemistry literature provides validated incubation conditions (aerobic, near-neutral pH) that produce discrete, non-diffusing staining at sites of C9 esterase activity, enabling high-resolution microscopic localisation .

Application
Selection Property
Validation Focus
Salmonella detection on chromogenic agar
C9 esterase specificity
Protocol-defined media and incubation conditions
Esterase isoform profiling by chain length
Acyl chain length panel compatibility
Chain-length discrimination and kinetic purity
Multiplexed chromogenic media
Distinct blue chromophore
Spectral separation from other indoxyl substrates
Histochemical localisation of C9 esterase
Insoluble, localized precipitate
Staining protocol maturity and diffusion control

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